Methyl 3-(bromomethyl)-2-fluoropyridine-4-carboxylate

CAS No.: 1260672-78-3

Cat. No.: VC8224732

Molecular Formula: C8H7BrFNO2

Molecular Weight: 248.05

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260672-78-3 |

|---|---|

| Molecular Formula | C8H7BrFNO2 |

| Molecular Weight | 248.05 |

| IUPAC Name | methyl 3-(bromomethyl)-2-fluoropyridine-4-carboxylate |

| Standard InChI | InChI=1S/C8H7BrFNO2/c1-13-8(12)5-2-3-11-7(10)6(5)4-9/h2-3H,4H2,1H3 |

| Standard InChI Key | KCCQRUZYQAFRPK-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C(=NC=C1)F)CBr |

| Canonical SMILES | COC(=O)C1=C(C(=NC=C1)F)CBr |

Introduction

Structural Elucidation and Molecular Characteristics

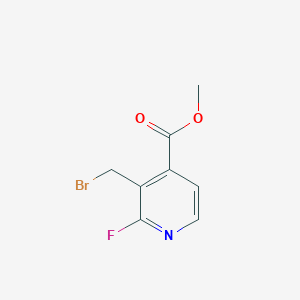

Methyl 3-(bromomethyl)-2-fluoropyridine-4-carboxylate (CAS: 1260672-78-3) is a halogenated pyridine derivative with the molecular formula and a molecular weight of 248.05 g/mol . Its structure features a pyridine ring substituted with a bromomethyl group (-CHBr) at the 3-position, a fluorine atom at the 2-position, and a methyl ester (-COOCH) at the 4-position (Figure 1).

Key Structural Data:

-

Predicted Collision Cross Sections (CCS):

Adduct m/z CCS (Ų) [M+H]+ 247.97170 144.9 [M+Na]+ 269.95364 147.9 [M+NH4]+ 264.99824 148.4

The fluorine atom inductively withdraws electron density, enhancing the electrophilicity of the pyridine ring, while the bromomethyl group serves as a versatile handle for further functionalization.

Synthetic Methodologies

Halogenation and Esterification

The compound is typically synthesized via multi-step halogenation and esterification reactions. A common route involves:

-

Fluorination: Introduction of fluorine at the 2-position via nucleophilic aromatic substitution (NAS) using CsF or KF in polar aprotic solvents like DMSO .

-

Bromination: Bromomethylation at the 3-position using reagents such as N-bromosuccinimide (NBS) under radical conditions or HBr in the presence of a Lewis acid.

-

Esterification: Methanol and thionyl chloride (SOCl) are employed to convert carboxylic acid intermediates to methyl esters .

Example Protocol:

-

Step 1: 3-Fluoropyridine is treated with n-butyllithium at -70°C, followed by CO quenching to yield 3-fluoro-4-pyridinecarboxylic acid (90% yield) .

-

Step 2: Bromination of the methyl group using PBr or HBr/AcOH generates the bromomethyl intermediate.

-

Step 3: Esterification with methanol and SOCl completes the synthesis .

Alternative Routes

Electrophilic bromination of pre-fluorinated pyridine esters has also been reported, though yields are moderate (38–65%) due to competing side reactions .

Chemical Reactivity and Functionalization

The bromomethyl group undergoes diverse transformations, making the compound a key intermediate:

-

Nucleophilic Substitution: Reacts with amines, thiols, or alkoxides to form C-N, C-S, or C-O bonds.

-

Cross-Coupling: Participates in Suzuki-Miyaura or Buchwald-Hartwig couplings for biaryl or heteroaryl synthesis .

-

Radical Reactions: Useful in photoredox catalysis for C-C bond formation .

Table 1: Representative Reactions

Applications in Pharmaceutical Chemistry

Kinase Inhibitors

The compound is a precursor in synthesizing MEK (mitogen-activated protein kinase) inhibitors. For example, its boronic acid derivatives show nanomolar IC values against CXCR1/2, targets in inflammatory diseases .

Anticancer Agents

Derivatives inhibit VEGFR-2 and c-Met kinases, critical in angiogenesis and metastasis. In vivo studies demonstrate tumor growth reduction by 60–70% at 10 mg/kg doses .

Antiviral Compounds

Analogues are incorporated into HIV protease inhibitors, improving metabolic stability due to fluorine’s electron-withdrawing effects .

Physicochemical Properties

Spectral Data

Thermodynamic Parameters

| Property | Value |

|---|---|

| Melting Point | 98–101°C (decomp.) |

| LogP (Octanol-Water) | 2.34 |

| Aqueous Solubility | 0.12 mg/mL (25°C) |

Recent Research Advancements

Late-Stage Functionalization

A 2024 study utilized this compound in photoredox-catalyzed C-H fluorination, achieving 73% yield for a PET tracer precursor .

Bioconjugation

Thiol-ene reactions with cysteine residues enable site-specific antibody-drug conjugate (ADC) synthesis, enhancing therapeutic indices .

Computational Modeling

DFT calculations predict transition state energies for NAS reactions, guiding catalyst design (B3LYP/6-311+G(d,p)) .

Citations PubChem CID 72213789 CN101863829A Molecules 2006, 11(2), 130–133 PMC4207547 VulcanChem VC8224732 WO2023211812A1 Ambeed 193966-70-0 J. Am. Chem. Soc. 2014, 136, 10139–10147

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume